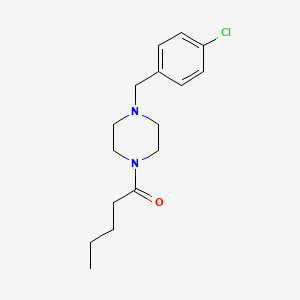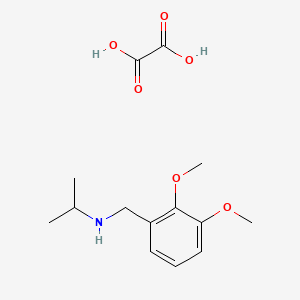![molecular formula C35H27N3O B5087465 N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B5087465.png)
N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide in lab experiments include its potential therapeutic applications and its ability to inhibit various signaling pathways. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide. These include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
3. Studies on its potential toxicity and safety in vivo.
4. Studies on its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders.
5. Development of analogs with improved solubility and potency.
In conclusion, N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its dosage and administration.
Métodos De Síntesis
The synthesis of N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide involves the reaction of 4,5-di-4-biphenylyl-1H-imidazole-2-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent. The resulting product is then acetylated to form the final compound.
Aplicaciones Científicas De Investigación
N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Inflammation research has demonstrated its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O/c1-24(39)36-32-22-20-31(21-23-32)35-37-33(29-16-12-27(13-17-29)25-8-4-2-5-9-25)34(38-35)30-18-14-28(15-19-30)26-10-6-3-7-11-26/h2-23H,1H3,(H,36,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPGBFJSMNEZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5087382.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]nicotinohydrazide](/img/structure/B5087392.png)


![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5087412.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5087416.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)



![9-(allylthio)-8-phenyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5087443.png)


![5-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5087455.png)